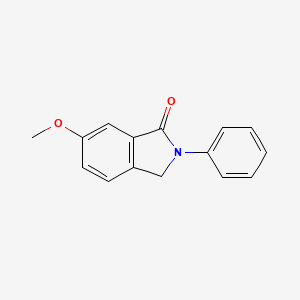
6-Methoxy-2-phenylisoindolin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenylisoindolin-1-one typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold, which can then be further modified to introduce the methoxy and phenyl groups. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction rates, yields, and selectivity while applying less hazardous materials and milder reaction conditions .
化学反应分析
Types of Reactions
6-Methoxy-2-phenylisoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the isoindolinone ring structure.
Substitution: Substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce various functional groups on the aromatic ring .
科学研究应用
6-Methoxy-2-phenylisoindolin-1-one has a wide range of scientific research applications:
作用机制
The mechanism of action of 6-Methoxy-2-phenylisoindolin-1-one involves its interaction with specific molecular targets and pathways. For example, its ability to promote nerve growth factor suggests that it may interact with receptors involved in neuronal growth and differentiation . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
2-Phenylisoindolin-1-one: This compound is structurally similar but lacks the methoxy group, which can influence its chemical reactivity and biological activity.
N-isoindoline-1,3-diones: These compounds share the isoindoline nucleus and have diverse applications in pharmaceuticals, herbicides, and organic synthesis.
Uniqueness
6-Methoxy-2-phenylisoindolin-1-one is unique due to the presence of the methoxy group, which can enhance its chemical reactivity and potential biological activities. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in various fields .
属性
分子式 |
C15H13NO2 |
|---|---|
分子量 |
239.27 g/mol |
IUPAC 名称 |
6-methoxy-2-phenyl-3H-isoindol-1-one |
InChI |
InChI=1S/C15H13NO2/c1-18-13-8-7-11-10-16(15(17)14(11)9-13)12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
InChI 键 |
KNCKXHMWOVZIGD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CN(C2=O)C3=CC=CC=C3)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


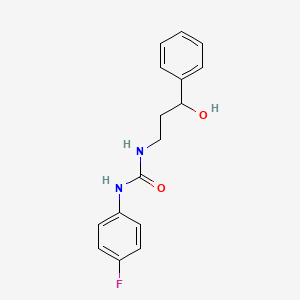
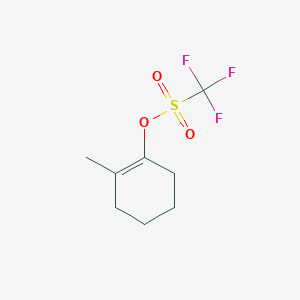
![1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14125708.png)
![(1R,2S,5S)-N-(4-amino-1-cyclobutyl-3,4-dioxobutan-2-yl)-3-[(2R)-2-(tert-butylcarbamoylamino)-3,3-dimethylbutanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B14125709.png)

![Tetrabutyl tribenzo[de,kl,rst]pentaphene-1,8,9,16-tetracarboxylate](/img/structure/B14125713.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-nitrobenzamide](/img/structure/B14125722.png)
![1-[3-(Furan-2-ylmethyl)-2-oxoquinazolin-4-yl]-3-phenylurea](/img/structure/B14125728.png)
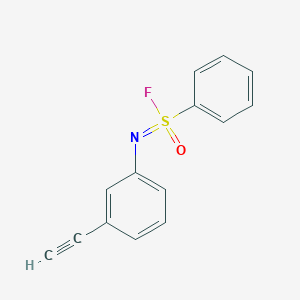
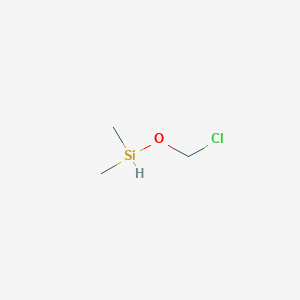
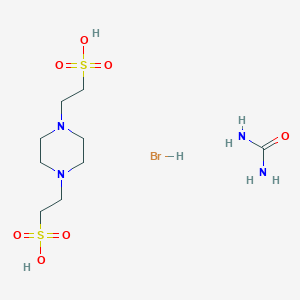
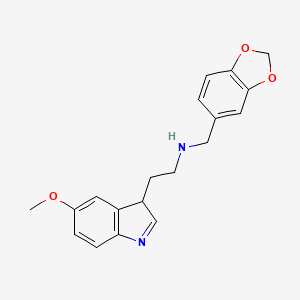

![N-benzyl-4-[(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide](/img/structure/B14125777.png)
